

synthesis of methyl 4-amino-2-hydroxybenzoate from 4-aminosalicylic acid

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Compound of Interest

Compound Name: Methyl 4-Amino-2-hydroxybenzoate

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A Technical Guide to the Synthesis of Methyl 4-Amino-2-hydroxybenzoate

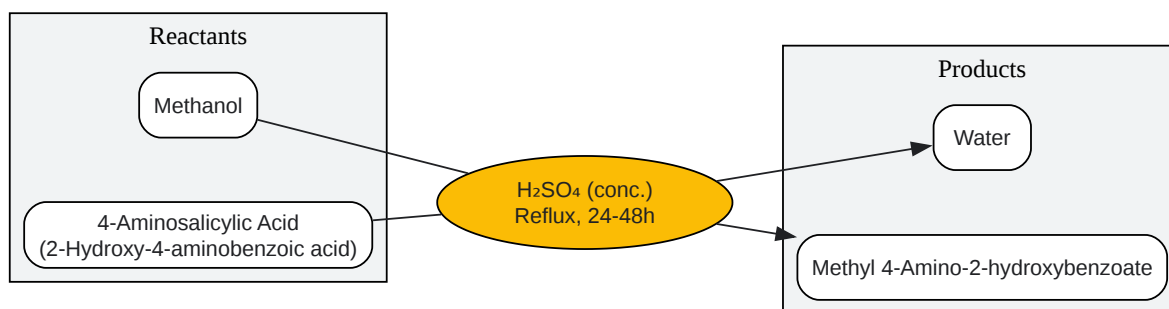
Introduction

Methyl 4-amino-2-hydroxybenzoate, also known as methyl 4-aminosalicylate, is an organic compound with applications as a pharmaceutical intermediate and in the fragrance industry.[1][2] It is an ester derivative of 4-aminosalicylic acid, an antitubercular agent.[2][3] This guide provides an in-depth overview of the synthesis of **methyl 4-amino-2-hydroxybenzoate** from 4-aminosalicylic acid, focusing on a common and effective laboratory method: Fischer-Speier esterification. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway: Fischer Esterification

The primary method for synthesizing **methyl 4-amino-2-hydroxybenzoate** is the Fischer esterification of its parent carboxylic acid, 4-aminosalicylic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, to form the corresponding ester and water.[4] Concentrated sulfuric acid is a commonly used catalyst for this process, as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4][5]

The reaction is an equilibrium, and using methanol as the solvent ensures it is present in large excess, driving the reaction toward the product side.[4]



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Caption: Fischer esterification of 4-aminosalicylic acid.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **methyl 4-amino-2-hydroxybenzoate** based on established laboratory procedures.[5]

1. Reaction Setup:

- Suspend 100 g (0.654 moles) of 4-aminosalicylic acid (referred to as 2-hydroxy-4-aminobenzoic acid) in 1 liter of freshly distilled methanol in a suitable reaction vessel.[5]
- Slowly add 50 ml of concentrated sulfuric acid to the suspension while stirring.[5]
- Equip the vessel with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere.[5]

2. Reaction Execution:

- Maintain the reflux for 24 to 48 hours, or until all the solid 4-aminosalicylic acid has dissolved.[5]

3. Work-up and Isolation:

- After the reaction is complete, cool the mixture and reduce its volume to approximately 350 ml by evaporation under vacuum.[\[5\]](#)
- Carefully neutralize the concentrated solution with a 33% sodium hydroxide solution, followed by a 1M sodium hydrogen carbonate solution.[\[5\]](#)
- Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 250 ml).[\[5\]](#)
- Combine the ether layers and wash them sequentially with 1M sodium hydrogen carbonate solution (2 x 50 ml) and water (2 x 50 ml).[\[5\]](#)
- Dry the ether layer over 20 g of anhydrous magnesium sulfate.[\[5\]](#)
- Remove the ether by evaporation under vacuum to yield the crude product.[\[5\]](#)

4. Final Purification:

- Dry the resulting solid product in vacuo to obtain the pure **methyl 4-amino-2-hydroxybenzoate**.[\[5\]](#)

Data Presentation

The quantitative data and physicochemical properties associated with the synthesis are summarized in the tables below for clarity and comparison.

Table 1: Synthesis Reaction Data

Parameter	Value	Reference
Starting Material	4-Aminosalicylic Acid	[5]
Amount of Starting Material	100 g (0.654 mol)	[5]
Reagent	Methanol	[5]
Catalyst	Concentrated H ₂ SO ₄	[5]
Reaction Time	24 - 48 hours	[5]
Reaction Temperature	Reflux	[5]
Product Yield (Mass)	67.5 g	[5]

| Product Yield (Percentage) | 62% |[5] |

Table 2: Physicochemical Properties of Reactant and Product

Property	4-Aminosalicylic Acid	Methyl 4-Amino-2-hydroxybenzoate
Molecular Formula	C ₇ H ₇ NO ₃ [6]	C ₈ H ₉ NO ₃ [5]
Molecular Weight	153.14 g/mol [6]	167.16 g/mol
Appearance	White to cream-colored crystalline powder[3]	White crystalline powder[1][5]
Melting Point	Decomposes	120° - 122° C[5]

| Solubility | Slightly soluble in water; Soluble in dilute NaOH[3] | Slightly soluble in water[1] |

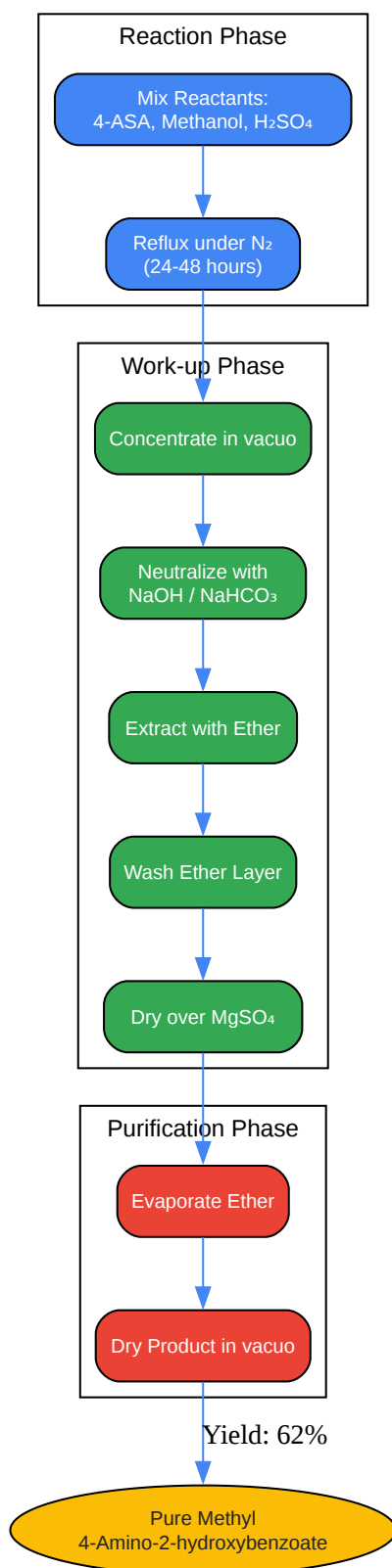
Characterization

The identity and purity of the synthesized **methyl 4-amino-2-hydroxybenzoate** can be confirmed through various analytical techniques. The reported melting point of the product is 120°-122° C.[5] Furthermore, elemental analysis provides confirmation of the empirical formula. For the described synthesis, the expected elemental composition for C₈H₉NO₃ is C: 57.48%, H:

5.39%, and N: 8.38%.^[5] The experimental findings were C: 57.57%, H: 5.41%, and N: 8.22%, which are in close agreement with the calculated values.^[5]

Process Workflow

The overall workflow from reaction setup to final product purification involves several distinct stages, as illustrated in the diagram below.



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Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of **methyl 4-amino-2-hydroxybenzoate** from 4-aminosalicylic acid via Fischer esterification is a well-documented and reproducible method. By carefully controlling reaction conditions and following a systematic work-up procedure, the target compound can be obtained in good yield and high purity.[5] This guide provides the necessary technical details, including a step-by-step protocol and critical data points, to aid researchers in the successful synthesis of this valuable compound.

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